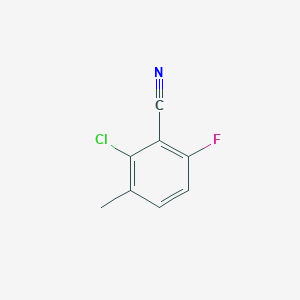

2-Chloro-6-fluoro-3-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLSLUQSGFENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590633 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-98-7, 4209-54-5 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Strategic Derivatization of 2 Chloro 6 Fluoro 3 Methylbenzonitrile

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The aromatic ring of 2-chloro-6-fluoro-3-methylbenzonitrile is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrile (-CN) group. libretexts.org This reaction pathway is common for aryl halides bearing such activating groups, particularly when they are positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this molecule, both the fluorine and chlorine atoms are ortho to the nitrile group, making them susceptible to displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which lowers the activation energy for its formation. In the second step, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Generally, in SNAr reactions involving multiple halogens, fluoride (B91410) is a better leaving group than chloride because of its high electronegativity, which makes the carbon it is attached to more electrophilic. However, the C-F bond is stronger than the C-Cl bond. The relative reactivity can be influenced by the reaction conditions and the nucleophile. For polyfluoroarenes, SNAr reactions are a key method for functionalization. nih.gov Given the positions of the halogens relative to the activating nitrile group, competition between the substitution of chlorine and fluorine is expected. Steric hindrance from the adjacent methyl group might influence the accessibility of the fluorine atom to incoming nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Potential Product(s) | Reaction Conditions |

|---|---|---|

| R-O⁻ (Alkoxide) | 2-Alkoxy-6-fluoro-3-methylbenzonitrile or 6-Alkoxy-2-chloro-3-methylbenzonitrile | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) |

| R₂N-H (Amine) | 2-(Dialkylamino)-6-fluoro-3-methylbenzonitrile or 6-(Dialkylamino)-2-chloro-3-methylbenzonitrile | Base, heat |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-6-fluoro-3-methylbenzonitrile or 6-(Alkylthio)-2-chloro-3-methylbenzonitrile | Base, Solvent (e.g., DMF) |

Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile functional group is a versatile handle for synthetic transformations, primarily through hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or, under carefully controlled conditions, to a primary amide. youtube.com This transformation can be catalyzed by either acid or base. youtube.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrogen atom, which makes the nitrile carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid. youtube.com

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide. youtube.com Similar to the acidic pathway, forcing conditions (e.g., high temperature) will continue the hydrolysis of the amide to a carboxylate salt, which upon acidic workup yields the carboxylic acid. youtube.com The synthesis of 2-chloro-6-fluorobenzoic acid from the corresponding benzonitrile (B105546) is a well-established procedure. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine, (2-chloro-6-fluoro-3-methylphenyl)methanamine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to benzylic amines, which are important pharmacophores.

Table 2: Common Transformations of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Full Hydrolysis | H₃O⁺, heat OR NaOH, H₂O, heat then H₃O⁺ | 2-Chloro-6-fluoro-3-methylbenzoic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temp. OR H₂O₂, base | 2-Chloro-6-fluoro-3-methylbenzamide |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | (2-Chloro-6-fluoro-3-methylphenyl)methanamine |

Reactivity at the Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The methyl group attached to the aromatic ring also serves as a site for functionalization.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Such a reaction would yield 2-chloro-6-fluorobenzene-1,3-dicarboxylic acid. A patent for a similar compound, 2-fluoro-3-nitrotoluene, describes the oxidation of the methyl group to a carboxylic acid, demonstrating the feasibility of this reaction on a substituted toluene (B28343) ring. wipo.int

Benzylic Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) or under UV light with Cl₂ or Br₂. libretexts.org This reaction proceeds via a radical mechanism and does not affect the aromatic ring. The initial product would be 2-(halomethyl)-6-fluoro-3-chlorobenzonitrile. The reaction can be difficult to stop at monosubstitution, and di- and tri-halogenated products can also be formed. libretexts.org These benzylic halides are valuable synthetic intermediates, for instance, in the introduction of side chains via nucleophilic substitution.

Directed Ortho Metalation Strategies in Functionalization

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. organic-chemistry.org

For this compound, several functional groups can potentially direct the metalation. The nitrile, fluoro, and chloro groups are all recognized as potential DMGs, although they are generally considered moderate directors. organic-chemistry.orgharvard.edu The hierarchy of directing ability and the interplay between these groups would determine the site of lithiation. The nitrile group and the halogens direct metalation to their ortho positions. This would lead to competition between lithiation at C4 (ortho to the methyl and chloro groups) and C5 (ortho to the fluoro group). The relative directing strength often follows the order: -CONR₂ > -OCONR₂ > -SO₂NR₂ > -OCH₃ > -F > -Cl > -CN. Based on this general trend, the fluorine atom might be the most influential director among the substituents, potentially favoring lithiation at the C5 position. However, the specific outcome can be highly dependent on the base and reaction conditions used. harvard.edu

Table 3: Potential Directed Ortho Metalation Sites

| Directing Group(s) | Potential Lithiation Site(s) | Subsequent Electrophile (E⁺) | Potential Product |

|---|---|---|---|

| -F, -CN | C5 | E⁺ | 2-Chloro-5-E-6-fluoro-3-methylbenzonitrile |

| -Cl, -CH₃ | C4 | E⁺ | 2-Chloro-4-E-6-fluoro-3-methylbenzonitrile |

Chemo-, Regio-, and Stereoselective Functionalization Studies

The multifunctional nature of this compound makes selective reactions a key consideration for its synthetic applications.

Chemoselectivity: A primary challenge is achieving selectivity between the two halogen atoms in SNAr reactions. By carefully choosing the nucleophile and reaction conditions, it may be possible to preferentially substitute one over the other. Similarly, transformations of the nitrile or methyl group can be performed while leaving the rest of the molecule intact. For example, mild hydrolysis of the nitrile to an amide can be achieved without displacing the halogens.

Regioselectivity: This is most relevant in DoM, as discussed previously, where the choice of directing group dictates the position of functionalization on the aromatic ring. rsc.org In electrophilic aromatic substitution, the existing substituents would direct an incoming electrophile, although the electron-poor nature of the ring makes such reactions challenging.

Stereoselectivity: While the starting material is achiral, stereocenters can be introduced through its derivatization. For instance, reduction of a ketone formed from the oxidation of the methyl group followed by Grignard addition would create a chiral benzylic alcohol. A study involving pyrimidinone derivatives synthesized from a related 6-(2-chloro-6-fluorobenzyl) precursor highlighted the importance of stereochemistry for biological activity. nih.gov Individual stereoisomers were resolved, and it was found that the R absolute configuration at the benzylic stereocenter conferred the highest antiviral activity against HIV-1. nih.gov This demonstrates that controlling stereochemistry in derivatives of this scaffold is crucial for certain applications.

Design and Synthesis of Advanced Scaffolds Utilizing the this compound Core

This compound is a valuable starting material for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry. Its derivatives have been explored as inhibitors for various biological targets.

Enzyme Inhibitors: The compound serves as a key reactant in the synthesis of pyrimidine (B1678525) derivatives that act as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors. chemicalbook.com It is also used to create acylguanidine compounds that function as tryptophan hydroxylase inhibitors. chemicalbook.com

HIV-1 Reverse Transcriptase Inhibitors: The core structure is found in a class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors known as S-DABOs (dihydroalkoxybenzyloxopyrimidines). Specifically, the 2-chloro-6-fluorobenzyl moiety is a key component of these inhibitors, contributing to their high efficacy, including against drug-resistant viral strains. nih.gov

Metabolic Disease Therapeutics: The hydrolysis product, 2-chloro-6-fluoro-3-methylbenzoic acid, is an intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders. guidechem.com

The strategic functionalization of this compound at its various reactive sites allows for the systematic development of these advanced molecular scaffolds, enabling the fine-tuning of their pharmacological properties.

Applications in Pharmaceutical and Agrochemical Sciences

Role as an Intermediate in Pharmaceutical Compound Synthesis

The structural characteristics of 2-Chloro-6-fluoro-3-methylbenzonitrile make it a valuable starting material for the synthesis of pharmaceutically active compounds. The presence of multiple reactive sites allows for diverse chemical modifications, leading to the creation of molecules with specific biological activities.

While direct synthesis pathways commencing from this compound to inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) or Tryptophan Hydroxylase are not extensively detailed in the reviewed scientific literature, the core structure of this benzonitrile (B105546) derivative is relevant to the design of enzyme inhibitors. The development of potent and selective inhibitors for enzymes like mPGES-1 is a key area of research for new anti-inflammatory drugs. Similarly, inhibitors of Tryptophan Hydroxylase are investigated for their potential in managing conditions related to serotonin (B10506) production. The specific arrangement of substituents on the this compound ring system offers a foundational structure that can be elaborated to target the active sites of such enzymes.

Substituted benzonitriles are a key structural class in the development of Selective Androgen Receptor Modulators (SARMs), which are compounds designed to have anabolic effects on muscle and bone with reduced impact on reproductive tissues. nih.govacs.orgresearchgate.netnih.gov Research has demonstrated that compounds with a similar core structure to this compound are pivotal in the synthesis of novel SARMs. For instance, the structurally related compound 2-chloro-4-iodo-3-methylbenzonitrile is a key starting material in the synthesis of the SARM LY305, a transdermal agent developed for conditions like muscle wasting and osteoporosis. The synthesis involves a Buchwald-Hartwig amination reaction, highlighting a common synthetic strategy for this class of molecules. nih.gov

The general structure of many nonsteroidal SARMs incorporates a substituted benzonitrile moiety, which plays a crucial role in the molecule's interaction with the androgen receptor. nih.govresearchgate.net The development of SARM 2f, another potent and selective modulator, also originates from a multi-step synthesis where a substituted benzonitrile is a core component. nih.gov

| SARM | Precursor/Core Structure | Key Synthetic Reaction | Therapeutic Potential |

|---|---|---|---|

| LY305 | 2-chloro-4-iodo-3-methylbenzonitrile | Buchwald–Hartwig amination | Muscle wasting, osteoporosis, hypogonadism nih.gov |

| SARM 2f | 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | Buchwald–Hartwig amination | Anabolic effects on muscle and bone nih.gov |

The exploration of this compound and its derivatives in the development of neuropharmacological agents is an area of potential research. The specific arrangement of halogen and methyl groups on the aromatic ring can influence the molecule's ability to cross the blood-brain barrier and interact with various receptors in the central nervous system. While the currently reviewed literature does not provide specific examples of neuropharmacological agents synthesized directly from this compound, the broader class of substituted benzonitriles has been investigated for activity at various neurological targets. The electronic properties conferred by the chlorine, fluorine, and nitrile groups can be fine-tuned to optimize binding affinity and selectivity for specific receptors.

The structural features of this compound are pertinent to the modulation of various biochemical pathways. A related compound, 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID, has been utilized as a pharmaceutical intermediate in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1). guidechem.com SCD1 inhibitors are under investigation for the treatment of metabolic diseases such as obesity. guidechem.com This demonstrates how the specific substitution pattern of the phenyl ring can be a key determinant in the biological activity of a molecule, allowing it to interact with and modulate the function of enzymes within a biochemical pathway. The nitrile group of this compound can also be hydrolyzed to a carboxylic acid, providing a handle for further synthetic modifications to create molecules that can influence various cellular processes.

Contributions to Agrochemical Research and Development

In addition to its role in pharmaceutical synthesis, this compound and its related analogues are valuable intermediates in the agrochemical industry.

The class of chloro-fluoro-benzonitrile compounds has been explored for its herbicidal properties. For example, 2,6-dichloro-3-fluoro-benzonitrile has been the subject of patent applications for its use as a herbicidal agent. guidechem.com This indicates that the specific combination of halogen and nitrile substituents on the benzene (B151609) ring can confer phytotoxic activity, making such compounds effective for weed control in various crops. The synthesis of these herbicidal agents often involves multi-step processes where a substituted benzonitrile is a key intermediate. The related compound 2-Chloro-6-fluorobenzonitrile (B1630290) is also recognized as a key intermediate for synthesizing various agrochemicals.

Structure-Activity Relationship (SAR) Studies of Benzonitrile-Based Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug and pesticide discovery. These studies systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity. For benzonitrile-based compounds, SAR studies typically investigate the influence of the type, number, and position of substituents on the aromatic ring.

The nitrile group itself is a key functional group in many bioactive molecules. It can act as a hydrogen bond acceptor or be metabolized to an amide or carboxylic acid, influencing the compound's pharmacokinetic properties. In the context of SAR, replacing or modifying the nitrile group, or altering the substitution pattern on the phenyl ring, can lead to significant changes in efficacy and target specificity.

In the development of novel insecticides, SAR studies have been crucial. For instance, the optimization of pyrimidine (B1678525) derivatives leading to the discovery of Benzpyrimoxan involved extensive modifications of the substituents on the heterocyclic and phenyl rings to achieve high insecticidal activity and a favorable safety profile. nih.gov Although not directly involving a benzonitrile, this work exemplifies the SAR principles that would be applied to derivatives of this compound. The combination of chloro, fluoro, and methyl groups on the benzonitrile ring of this specific compound presents a unique template for SAR exploration to discover new bioactive agents.

Exploration in Materials Science and Functional Chemical Synthesis

Utilization as a Precursor for Specialty Chemicals with Tunable Properties

2-Chloro-6-fluoro-3-methylbenzonitrile serves as a critical starting material for the synthesis of a range of specialty chemicals where the final properties can be finely tuned. The reactivity of the chloro and fluoro substituents allows for controlled chemical modifications, enabling the introduction of different functionalities to the aromatic ring. This adaptability is crucial for creating molecules with specific electronic, optical, or thermal characteristics.

For instance, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to a diverse array of derivatives. The resulting compounds, such as 2-chloro-6-fluoro-3-methylbenzoic acid or benzylamine (B48309) derivatives, can then be used as monomers or key intermediates in the production of more complex chemical structures. The interplay between the electron-withdrawing effects of the halogen and nitrile groups and the electron-donating nature of the methyl group can be exploited to modulate the reactivity of the molecule and the properties of its derivatives.

While specific research on the tunable properties of a wide range of derivatives is an active area of investigation, the foundational chemistry suggests significant potential. For example, by systematically replacing the chlorine or fluorine atoms with other functional groups, it is possible to alter properties such as the dipole moment, polarizability, and intermolecular interactions of the resulting molecules. This level of control is highly desirable in the design of materials for specific applications.

| Property | Value |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| CAS Number | 886500-98-7 |

Table 1: Physicochemical Properties of this compound

Application in the Development of Functional Materials

A significant area of application for this compound and its close analogs is in the development of high-performance functional polymers. The related compound, 2-chloro-6-fluorobenzonitrile (B1630290), has been successfully used in the synthesis of high-molecular-weight, soluble polyarylether alternating copolymers. aobchem.com These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The synthesis of such polymers typically involves a nucleophilic aromatic substitution reaction where the activated chlorine or fluorine atom on the benzonitrile (B105546) derivative reacts with a bisphenol monomer. The incorporation of the nitrile group into the polymer backbone can enhance properties such as solvent resistance and thermal stability. Furthermore, the nitrile group can serve as a site for post-polymerization modification, allowing for the introduction of cross-linkages or other functionalities.

The presence of the methyl group in this compound, as compared to its non-methylated counterpart, is expected to improve the solubility of the resulting polyarylethers in common organic solvents. This is a significant advantage for polymer processing, as it facilitates the formation of films and coatings from solution. Research into the synthesis of isobutyl phenylcyanoacrylates from related chloro-fluoro benzaldehydes for copolymerization with styrene (B11656) further highlights the potential for creating novel copolymers with tailored properties. nih.gov These copolymers could find applications in areas such as advanced composites, membranes for gas separation, and high-temperature adhesives.

| Precursor | Resulting Polymer Type | Potential Properties |

| 2-Chloro-6-fluorobenzonitrile | Polyarylether Copolymers | High thermal stability, chemical resistance, good mechanical properties. aobchem.com |

| Chloro-fluoro benzaldehydes | Phenylcyanoacrylate Copolymers | Tailorable refractive index, potential for use in optical applications. nih.gov |

Table 2: Functional Polymers Derived from Related Precursors

Role in Optoelectronic Materials Research

The unique electronic characteristics of halogenated aromatic compounds make them promising candidates for applications in optoelectronic materials. While direct research on the application of this compound in this area is still emerging, the structural motifs present in the molecule are highly relevant to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The presence of both electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (methyl) groups can create a significant molecular dipole moment. This intrinsic polarity can influence the charge transport properties of materials incorporating this moiety. Furthermore, the aromatic ring system provides a rigid core that can be integrated into larger conjugated systems, which are the cornerstone of most organic electronic materials.

Research on the optoelectronic properties of chloro- and fluoro-substituted boron subphthalocyanine (B1262678) derivatives has shown that the degree and type of halogenation can have a strong effect on the electronic properties, such as the HOMO and LUMO energy levels and the resulting bandgap. This demonstrates the principle that strategic halogenation can be used to tune the optical and electronic properties of organic materials. It is therefore plausible that derivatives of this compound could be designed to exhibit specific absorption and emission characteristics, making them suitable for use as host materials, charge transport materials, or even as emissive components in optoelectronic devices. Further research in this direction is anticipated to unlock the full potential of this versatile chemical building block.

Theoretical and Computational Chemistry Investigations

Thermodynamic Property Calculations at Varied TemperaturesCalculations of thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures for this specific molecule have not been documented in the literature.

Should dedicated research on the theoretical and computational aspects of 2-chloro-6-fluoro-3-methylbenzonitrile be published in the future, this article can be developed accordingly.

Assessment of Non-Linear Optics (NLO) Properties

Non-linear optics (NLO) describes the behavior of materials under intense light, where the material's response is not proportional to the strength of the incoming light field. mdpi.com Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are of significant interest for their potential NLO applications in technologies like optical switching and data storage. mdpi.comnih.govnih.gov The assessment of a molecule's NLO properties typically involves calculating its molecular polarizability (α) and first-order hyperpolarizability (β). mdpi.comnih.gov

Despite the relevance of substituted benzonitriles in materials science, specific computational studies detailing the NLO properties, such as polarizability and hyperpolarizability, of this compound are not available in the reviewed literature. Research on analogous molecules demonstrates that the nature and position of substituent groups on the benzene (B151609) ring are critical in determining the magnitude of the NLO response. bohrium.comresearchgate.net However, without specific calculations for the title compound, no quantitative data can be presented.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared and Fourier Transform Raman Spectroscopy) for Molecular Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of a compound. For 2-Chloro-6-fluoro-3-methylbenzonitrile, the analysis of its vibrational spectra allows for the assignment of specific stretching, bending, and torsional modes.

The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded from 3500–100 cm⁻¹. researchgate.netresearchgate.net While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from studies on closely related molecules like 2-chloro-6-methylbenzonitrile. researchgate.netresearchgate.net The substitution of a hydrogen atom with an electron-withdrawing fluorine atom is expected to influence the vibrational frequencies.

Key vibrational modes anticipated for this compound include:

C≡N Stretching: The nitrile group (C≡N) stretching vibration is one of the most characteristic peaks. In substituted benzonitriles, this mode typically appears as a strong to medium band in the region of 2220-2240 cm⁻¹. researchgate.net For 2-chloro-6-methylbenzonitrile, this vibration is observed at 2225 cm⁻¹ in the IR spectrum and 2227 cm⁻¹ in the Raman spectrum. researchgate.net The conjugation with the phenyl ring enhances the intensity of this band in the Raman spectrum. researchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range. The methyl (CH₃) group gives rise to asymmetric and symmetric stretching vibrations, typically found in the 2925-3000 cm⁻¹ and 2905-2940 cm⁻¹ ranges, respectively. researchgate.net

C-Cl and C-F Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected in the range of 700-750 cm⁻¹. researchgate.net The carbon-fluorine (C-F) stretching mode is typically strong and found in a broad range of 1000-1400 cm⁻¹, its exact position being sensitive to the electronic environment.

Ring Vibrations: The benzene (B151609) ring itself has a complex set of vibrational modes, including C-C stretching, in-plane bending, and out-of-plane bending, which appear throughout the mid- and far-IR regions of the spectrum.

Nitrile Bending: Aromatic nitriles also exhibit in-plane and out-of-plane bending of the C-C≡N group, with bands appearing in the 580-540 cm⁻¹ and 430-380 cm⁻¹ regions. researchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretching | 3000 - 2900 | Medium |

| Nitrile C≡N Stretching | 2240 - 2220 | Strong (Raman), Medium (IR) |

| C-C Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-F Stretching | 1400 - 1000 | Strong |

| C-Cl Stretching | 750 - 700 | Medium |

This table is generated based on data from analogous compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms (protons) in the molecule. For this compound, three distinct signals are expected:

A singlet for the methyl (CH₃) protons.

Two signals for the two aromatic protons. These protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (typically 7.0-8.0 ppm), influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in this compound, eight distinct signals are predicted in the broadband-decoupled ¹³C NMR spectrum:

One signal for the methyl carbon, typically appearing in the upfield region (15-25 ppm).

One signal for the nitrile carbon (C≡N), which is typically found in the 115-125 ppm range.

Six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-F and C-Cl) will show characteristic shifts. The C-F carbon will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The chemical shifts for these carbons generally fall between 120 and 165 ppm. libretexts.org For instance, in 2-chloro-2-methylpropane, the carbon attached to the chlorine atom appears at a chemical shift of around 67 ppm, while the equivalent methyl carbons are at about 34 ppm. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~2.5 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Doublet | |

| Aromatic-H | 7.0 - 8.0 | Doublet | |

| ¹³C NMR | -CH₃ | 15 - 25 | Quartet (in coupled spectrum) |

| C≡N | 115 - 125 | Singlet | |

| Aromatic C-H | 120 - 140 | Doublet (in coupled spectrum) | |

| Aromatic C-H | 120 - 140 | Doublet (in coupled spectrum) | |

| Aromatic C-Cl | 130 - 145 | Singlet | |

| Aromatic C-F | 155 - 165 | Doublet (due to ¹⁹F coupling) | |

| Aromatic C-CH₃ | 135 - 145 | Singlet |

This table represents predicted values based on general NMR principles and data from similar compounds. libretexts.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* electronic transitions within the substituted benzene ring. The presence of the nitrile group and halogen substituents, which can act as auxochromes, will influence the position (λ_max) and intensity of these absorption bands. A UV-Vis spectrum for the related compound 2-chloro-6-fluorobenzonitrile (B1630290) shows absorption maxima that can be used as a reference. nih.gov Changes in solvent polarity can also cause shifts in the absorption maxima. Studies on similar compounds have shown that alterations in physical properties can lead to changes in the intensity of UV-Vis spectral peaks. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the exact molecular weight and to deduce structural features from the fragmentation pattern.

The monoisotopic mass of this compound (C₈H₅ClFN) is 169.00946 Da. uni.lu In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 169. A crucial feature would be the presence of an M+2 peak at m/z 171 with an intensity of approximately one-third that of the M peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule. uni.lu

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections for this compound

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.01674 | 128.1 |

| [M+Na]⁺ | 191.99868 | 141.4 |

| [M-H]⁻ | 168.00218 | 131.0 |

Data sourced from PubChemLite. uni.lu

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral radicals or small molecules. Common fragmentation pathways would include:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 134.

Loss of a methyl radical (•CH₃) to yield a fragment at m/z 154.

Loss of the nitrile group (•CN) resulting in a fragment at m/z 143.

Analysis of these fragmentation patterns provides confirmatory evidence for the compound's structure.

Analysis of Patent Landscape and Future Research Trajectories

Review of Patent Applications Citing 2-Chloro-6-fluoro-3-methylbenzonitrile and its Derivatives

A review of patent literature indicates that this compound serves as a crucial building block for more complex molecules. While direct patenting of the compound itself is less common, its appearance in the claims and examples of numerous patents highlights its importance. These patents often focus on the final products, which are frequently novel herbicides, fungicides, or pharmacologically active agents.

For instance, derivatives of this benzonitrile (B105546) are cited in patents for the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which have potential applications in treating metabolic diseases like obesity. guidechem.com The patent literature also reveals its use in the creation of various substituted benzonitrile and pyridine (B92270) compounds that are valuable intermediates for pharmaceuticals and agricultural chemicals. google.com

The synthesis routes described in patents often involve multi-step processes where the specific arrangement of chloro, fluoro, and methyl groups on the benzonitrile ring is critical for the desired activity of the final product. For example, patents describe the preparation of related compounds like 2,6-dichloro-3-fluorobenzonitrile, which involves several steps including chlorination, ammonolysis, and dehydration. google.com Other patents detail methods for producing 2-chlorobenzonitrile (B47944) derivatives from precursors like 2-chloro-6-nitrobenzonitrile. epo.orggoogleapis.com

A notable trend in the patent landscape is the focus on developing efficient and industrially scalable synthetic methods. This includes processes that aim for high yields and purity while minimizing byproducts and the use of hazardous reagents. justia.com

Table 1: Selected Patent Applications Referencing this compound and Related Structures

| Patent Number | Title | Key Application/Innovation |

| CN103787846A | Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole | Describes the use of related chloro-fluoro benzene (B151609) derivatives as intermediates for new herbicides. google.com |

| CN200880120164.0 | Stearoyl-CoA desaturase inhibitor | Details the synthesis of SCD1 inhibitors for treating obesity, using a derivative of 2-Chloro-6-fluoro-3-methylbenzoic acid. guidechem.com |

| US Patent 11,708,322 | Process for preparation of 2,6-dichlorobenzonitrile | Focuses on an industrially viable process for producing halogenated benzonitriles. justia.com |

| EP 0006999 B1 | A process for the production of 2-chlorobenzonitrile derivatives | Outlines methods for producing 2-chlorobenzonitrile derivatives from 2-chloro-6-nitrobenzonitrile. epo.orggoogleapis.com |

| CN102531961B | Preparation method of 2,6-dichloro-3-fluorobenzonitrile | Provides a multi-step synthesis for a related fluorinated dichlorobenzonitrile. google.com |

| US3287393A | Method of preparing 2-chloro-6-nitro-benzonitrile | Details a method for preparing a key precursor to many substituted benzonitriles. google.com |

Identification of Under-explored Research Avenues and Gaps

Despite its utility, several research areas concerning this compound remain under-explored. A significant gap exists in the comprehensive characterization of its physicochemical properties and reactivity profile. While its role as a synthetic intermediate is established, a deeper understanding of its reaction kinetics, thermodynamic parameters, and the influence of its specific substitution pattern on reactivity could open up new synthetic possibilities.

Furthermore, the exploration of its derivatives in a wider range of biological applications is warranted. Current research is heavily concentrated on its use in agrochemicals and specific therapeutic areas. Screening for other pharmacological activities, such as antimicrobial or anticancer properties, could be a fruitful area of investigation.

Another underexplored avenue is the investigation of its potential as a functional material. The presence of the nitrile group and halogen atoms suggests that its derivatives could exhibit interesting electronic or photophysical properties, making them candidates for applications in materials science, such as in the development of novel polymers or organic electronics. The parent compound, 2-chloro-6-fluorobenzonitrile (B1630290), has been noted as an inhibitor of cellulose (B213188) synthesis, suggesting that further investigation into the biological activities of its methylated analog is warranted. sigmaaldrich.com

Potential for Development of Novel Synthetic Routes and Applications

The development of more efficient, economical, and environmentally friendly synthetic routes to this compound and its derivatives presents a significant opportunity. Current methods, while effective, may involve multiple steps or harsh reaction conditions. Research into catalytic methods, such as C-H activation or novel cross-coupling strategies, could lead to more streamlined and sustainable syntheses.

The application of flow chemistry techniques to the synthesis of this compound and its derivatives could also offer advantages in terms of safety, scalability, and product purity. Additionally, exploring enzymatic or biocatalytic methods for the synthesis or modification of this benzonitrile could provide highly selective and green alternatives to traditional chemical methods.

The unique electronic properties conferred by the chloro, fluoro, and methyl substituents could be harnessed for novel applications. For example, these groups can influence the molecule's dipole moment and ability to participate in non-covalent interactions, which could be exploited in the design of new liquid crystals, organocatalysts, or molecular sensors.

Emerging Trends in Benzonitrile Chemistry and its Interdisciplinary Relevance

The broader field of benzonitrile chemistry is experiencing a resurgence, driven by its expanding interdisciplinary relevance. Benzonitriles are no longer viewed solely as precursors to carboxylic acids and amines but as versatile functional groups in their own right. wikipedia.orgresearchgate.net

One of the most exciting emerging trends is the use of benzonitriles in astrochemistry. The recent detection of benzonitrile in the interstellar medium has positioned it as a key molecule for understanding the formation of complex aromatic compounds in space. bmsis.orgresearchgate.net This discovery has spurred research into the gas-phase synthesis and reactivity of benzonitriles under astrophysical conditions.

In materials science, benzonitriles are being incorporated into advanced polymers and organic frameworks to tune their electronic and physical properties. The strong dipole moment of the nitrile group makes it a valuable component in the design of materials with specific dielectric properties or for facilitating charge transport.

In medicinal chemistry, the benzonitrile moiety is increasingly recognized as a bioisostere for other functional groups and for its ability to engage in specific interactions with biological targets. Its metabolic stability and ability to modulate the pharmacokinetic properties of a drug molecule make it an attractive feature in drug design.

The continued exploration of these emerging trends, applied to the specific case of this compound, is likely to uncover new and unexpected applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-3-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodology : A plausible route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzene ring. For example, fluorination at the 6-position and chlorination at the 2-position can be achieved using selective halogenation agents (e.g., Cl₂/FeCl₃ for chlorination and KF/Cu catalyst for fluorination). The methyl group at position 3 may be introduced via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide.

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. For SNAr reactions, polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) typically enhance reactivity. Monitor progress via TLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios. Fluorine-19 NMR is essential for identifying fluorine environments.

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and aryl halide (C-Cl ~550–850 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Cl/F isotopes).

- X-ray Crystallography : For unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

- Methodology : Cross-reference authoritative databases (ChemIDplus, EPA DSSTox) and peer-reviewed literature. For example:

- Data Validation : Compare experimental values (e.g., melting point) with computational predictions (QSPR models).

- Example Table :

| Property | ChemIDplus | Experimental (Lab) | Discrepancy Analysis |

|---|---|---|---|

| Melting Point | 85–87°C | 89–91°C | Purity or polymorph? |

| LogP (Octanol-Water) | 2.3 | 2.1 | Measurement method? |

- Resolution : Replicate experiments under standardized conditions (e.g., DSC for melting points) and document purity (HPLC ≥98%) .

Q. What experimental strategies are effective for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Design :

Catalytic Systems : Screen Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) with ligands (XPhos, SPhos) in varying solvents (toluene, THF).

Substrate Scope : Test coupling partners (boronic acids with electron-donating/withdrawing groups).

Kinetic Monitoring : Use in-situ IR or NMR to track intermediates (e.g., oxidative addition complexes).

- Troubleshooting : If low yields occur, consider steric hindrance from the methyl group; switch to bulkier ligands or microwave-assisted heating .

Q. How can computational methods predict its interactions in drug discovery contexts?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinase inhibitors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- ADMET Prediction : Tools like SwissADME predict bioavailability, leveraging physicochemical data from EPA DSSTox .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Crystallization Tips :

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C to induce nucleation.

- SHELX Refinement : Address disorder in the methyl group using PART instructions and anisotropic displacement parameters .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Cause Analysis :

- Variable Factors : Impurity of starting materials, moisture-sensitive steps, or inconsistent workup (e.g., column chromatography vs. recrystallization).

- Case Study : If Yield A (75%) conflicts with Yield B (50%), replicate both protocols with controlled variables (e.g., argon atmosphere for air-sensitive steps).

- Documentation : Publish detailed SI (supplementary information) with reaction logs and raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.